![molecular formula C12H24N2O2 B6353301 t-Butyl N-[(4R)-3,3-dimethylpiperidin-4-yl]carbamate CAS No. 473838-71-0](/img/structure/B6353301.png)

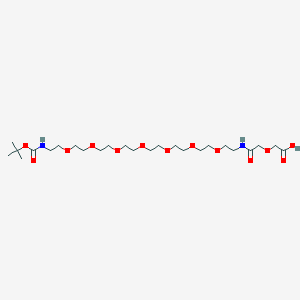

t-Butyl N-[(4R)-3,3-dimethylpiperidin-4-yl]carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

T-Butyl N-[(4R)-3,3-dimethylpiperidin-4-yl]carbamate is a chemical compound with the CAS Number: 473838-71-0 . It has a molecular weight of 228.33 . It is a solid at room temperature .

Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 228.33 .Wissenschaftliche Forschungsanwendungen

Non-Phosgene Synthesis of N-Substituted Carbamates

Research has focused on developing non-phosgene methods for synthesizing N-substituted carbamates due to the toxicity and environmental hazards associated with phosgene. Studies have explored the use of CO, dimethyl carbonate, CO2, and alkyl carbamates as alternative carbonyl reagents. Among these, alkyl carbamates, owing to their low toxicity, high activity, and simple preparation, have emerged as the most industrialized option for the synthesis of N-substituted carbamates. Additionally, the synthesis of N-substituted carbamates from CO2 has garnered attention as a green chemistry approach, offering a new pathway for chemical utilization of CO2 (Shang Jianpen, 2014).

Qualitative Structure-Metabolism Relationships in Carbamates

Understanding the metabolic hydrolysis of medicinal carbamates is crucial for drug design. A review compiling a large dataset on the metabolic hydrolysis of carbamates has extracted qualitative relationships between molecular structure and metabolic stability. This research classified compounds based on their substituents and calculated a metabolic lability score for each class, revealing trends in metabolic stability across different types of carbamates. Such insights are invaluable for the design of carbamates as drugs or prodrugs (F. Vacondio, Claudia Silva, M. Mor, B. Testa, 2010).

Decarbamoylation of Acetylcholinesterases

The study of carbamates' interaction with acetylcholinesterase (AChE) provides insights into their potential therapeutic and toxicological implications. Carbamates inhibit AChE by transferring the carbamoyl group to a serine residue in the enzyme's active site. Research reviewing the decarbamoylation (hydrolysis) of carbamoylated AChEs reveals that the rate of decarbamoylation varies significantly with the size of the alkyl substituents on the carbamoyl group. These findings contribute to our understanding of carbamates as AChE inhibitors, highlighting their effectiveness and potential for development as therapeutic agents (T. Rosenberry, J. Cheung, 2019).

Three-Phase Partitioning in Bioseparation Processes

Three-phase partitioning (TPP) has emerged as a novel, green, and efficient technology for the separation and purification of bioactive molecules from natural sources. TPP's applicability spans the extraction, separation, and purification of proteins, enzymes, plant oils, polysaccharides, and small molecule organic compounds. The review discusses TPP's fundamentals, partitioning mechanisms, and applications, highlighting its potential for producing and separating various bioactive molecules. This technology represents a promising approach for the food and medical fields, offering a rapid and scalable solution for bioseparation processes (Jingkun Yan, Yaoyao Wang, Wen-Yi Qiu, Haile Ma, Zhenbin Wang, Jian-yong Wu, 2018).

Wirkmechanismus

The mechanism of action of carbamates involves the inhibition of acetylcholinesterase (AChE) within the nervous tissue and at the neuromuscular junction . Carbamates inhibit AChE reversibly by carbamylation, leading to an accumulation of the neurotransmitter acetylcholine (ACh), which overstimulates muscarinic ACh receptors (mAChRs) and nicotinic ACh receptors (nAChRs) .

Safety and Hazards

Eigenschaften

IUPAC Name |

tert-butyl N-[(4R)-3,3-dimethylpiperidin-4-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-9-6-7-13-8-12(9,4)5/h9,13H,6-8H2,1-5H3,(H,14,15)/t9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPXRTDGIBOVLGV-SECBINFHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCCC1NC(=O)OC(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CNCC[C@H]1NC(=O)OC(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2,6-Dimethyl-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6353229.png)

![Ethyl 3-[butyl(ethyl)amino]propanoate](/img/structure/B6353243.png)

![Ethyl 3-[(3-methylbutyl)amino]propanoate](/img/structure/B6353254.png)

![(Butan-2-yl)[(4-tert-butylphenyl)methyl]amine](/img/structure/B6353268.png)

![2-{(E)-[(4-Bromophenyl)imino]methyl}-6-methoxyphenol; >90%](/img/structure/B6353304.png)